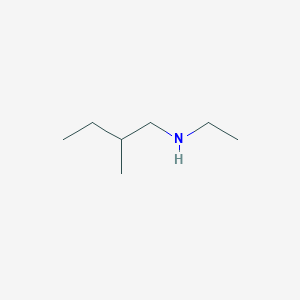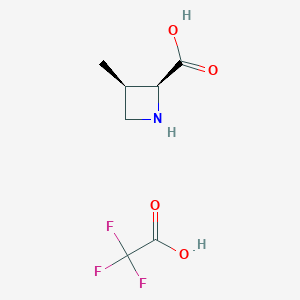
Ethyl(2-methylbutyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(2-methylbutyl)amine is a chemical compound with the IUPAC name N-ethyl-2-methyl-1-butanamine hydrochloride . It has a molecular weight of 151.68 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H17N.ClH/c1-4-7(3)6-8-5-2;/h7-8H,4-6H2,1-3H3;1H . This indicates that the compound consists of a chlorine atom (Cl), a nitrogen atom (N), seven carbon atoms ©, and seventeen hydrogen atoms (H).It is soluble in alcohols and water . The density of a related compound, (2-Methylbutyl)amine, is 0.738 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Intermediates
Ethyl(2-methylbutyl)amine is utilized in the synthesis of key intermediates for pharmaceuticals. For example, it has been used in the development of processes for preparing antibiotics critical for veterinary use, showcasing its role in the production of medicinally relevant compounds (Fleck et al., 2003). Furthermore, its derivatives are involved in the enantioselective synthesis of compounds, indicating its importance in creating drugs with specific chiralities (Huang & Jacobsen, 2006).
Material Science and Polymer Chemistry
In material science, this compound's derivatives have been employed to modify the properties of polymers. For instance, its interaction with electrogenerated 1,2-quinoid derivatives leads to the formation of polymer films with retained redox activity, which has implications for sensor construction and electronic devices (Davis, Vaughan, & Cardosi, 1998).
Green Chemistry and Sustainability
In the realm of green chemistry, this compound and its analogs contribute to the development of more sustainable chemical processes. For example, its role in the photocatalytic N-methylation of amines using palladium-loaded titanium dioxide highlights its utility in creating tertiary N-methylamines under environmentally benign conditions, which are valuable for pharmaceuticals and agrochemicals (Wang et al., 2018).
Environmental Applications
Furthermore, this compound and its derivatives have been studied for environmental applications, such as CO2 capture and absorption. These studies provide insights into the compound's potential in addressing climate change and environmental sustainability challenges (Barzagli, Mani, & Peruzzini, 2016).
Analytical Chemistry
In analytical chemistry, derivatives of this compound are used in the analysis of primary and secondary aliphatic amines in water, demonstrating its utility in environmental monitoring and water quality assessment (Sacher, Lenz, & Brauch, 1997).
Safety and Hazards
Ethyl(2-methylbutyl)amine is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Wirkmechanismus
Target of Action
Ethyl(2-methylbutyl)amine, also known as 2-Methylbutylamine, is a type of organic compound that belongs to the class of amines . Amines are classified as primary, secondary, or tertiary, depending on the number of organic substituents attached to nitrogen
Mode of Action
For instance, secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation
Biochemical Pathways
For instance, they are involved in the catabolism of amino acids, leading to the production of a wide range of volatile and non-volatile compounds
Pharmacokinetics
The compound’s solubility in alcohols and water suggests that it may be readily absorbed and distributed in the body
Action Environment
The action of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other substances. For instance, its solubility in alcohols and water suggests that its action may be influenced by the solvent environment
Biochemische Analyse
Biochemical Properties
They can act as bases, accepting a proton to form ammonium ions . They can also act as nucleophiles in reactions with electrophiles
Cellular Effects
The cellular effects of Ethyl(2-methylbutyl)amine are also not well-documented. Amines can influence cell function in several ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a secondary amine, it could potentially participate in a variety of chemical reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
N-ethyl-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-7(3)6-8-5-2/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDOAVZNGVXEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2758970.png)
![N-[(4-fluorophenyl)methyl]-2-(1-propylindol-3-yl)sulfanylacetamide](/img/structure/B2758971.png)
![1-(2,5-dimethoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2758972.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2758976.png)



![2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2758983.png)
![N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2758988.png)
![2-{4-[(1-Pyridin-4-ylpiperidin-4-yl)carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2758989.png)
